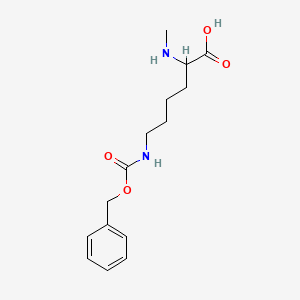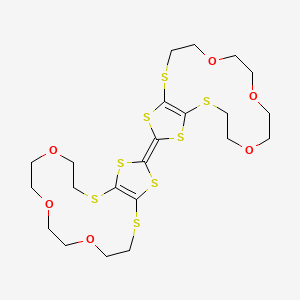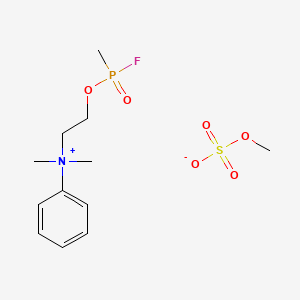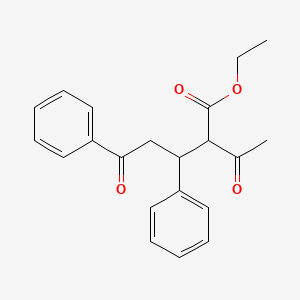
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a diethoxyphosphino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphino group can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentanoate
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-butenoate
Uniqueness
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific structural features, including the presence of a diethoxyphosphino group and a pentenoate moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
14261-50-8 |
|---|---|
Molekularformel |
C14H27O5P |
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C14H27O5P/c1-8-16-13(15)14(6,7)12(11(4)5)19-20(17-9-2)18-10-3/h8-10H2,1-7H3 |
InChI-Schlüssel |
XWMHYJMXJMTBOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=C(C)C)OP(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)






